4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

BTK inhibitor synthesis Ibrutinib intermediates Halogen substitution effects

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (CAS 2093115-06-9) is a substituted 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative bearing a C4-ethynyl group, a C6-fluoro substituent, and an N1-tosyl (4-methylbenzenesulfonyl) protecting group. The compound belongs to a family of ethynyl-substituted benzoxazinones that have been disclosed as synthetic intermediates in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib, as described in process patents from Janssen Pharmaceutica NV.

Molecular Formula C17H12FNO4S
Molecular Weight 345.3 g/mol
Cat. No. B14005278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
Molecular FormulaC17H12FNO4S
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)F)C(OC2=O)C#C
InChIInChI=1S/C17H12FNO4S/c1-3-16-14-10-12(18)6-9-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3
InChIKeyGEADMKBTNQPYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one: Core Structural Identity and BTK Inhibitor Intermediate Classification


4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (CAS 2093115-06-9) is a substituted 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative bearing a C4-ethynyl group, a C6-fluoro substituent, and an N1-tosyl (4-methylbenzenesulfonyl) protecting group . The compound belongs to a family of ethynyl-substituted benzoxazinones that have been disclosed as synthetic intermediates in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib, as described in process patents from Janssen Pharmaceutica NV [1]. Its molecular formula is C17H12FNO4S with a molecular weight of 345.34 g/mol, and it is commercially available from multiple suppliers at ≥98% purity .

Why Generic Substitution Fails for 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one in BTK Inhibitor Synthesis


Compounds within the 4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one class are not freely interchangeable because the nature and position of the aromatic ring substituent (e.g., 6-fluoro, 6-chloro, 6-bromo, 7-chloro, or 5-methyl) directly modulates the electronic environment of the benzoxazinone core, which can influence both downstream synthetic reactivity (e.g., cross-coupling efficiency at the ethynyl position) and, where the intermediate is carried forward into a bioactive scaffold, the ultimate target binding affinity [1]. The tosyl group serves as a protecting group that must be cleaved under specific conditions; its stability and lability relative to the core substituents can vary, making direct substitution without validation a risk for process yield and impurity profiles [2]. Furthermore, the fluoro substituent at the 6-position imparts distinct electronic and metabolic properties compared to chloro, bromo, or unsubstituted analogs, potentially affecting downstream biological activity if the intermediate is used in a convergent synthesis where the benzoxazinone fragment is retained in the final drug substance .

Product-Specific Quantitative Evidence Guide: 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one vs. Closest Analogs


Comparative BTK Inhibitor Intermediate Scope: 6-Fluoro vs. 6-Chloro and 6-Bromo Substitution in Benzoxazinone Scaffolds

The target compound (6-fluoro) is one of a series of halogen-substituted 4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-ones disclosed as intermediates in BTK inhibitor synthetic pathways. While specific yield or potency data for the 6-fluoro variant versus the 6-chloro (CAS 2093115-05-8) and 6-bromo (CAS 1958012-11-7) analogs are not publicly reported in a single head-to-head study, the patent literature from Janssen Pharmaceutica NV explicitly describes the use of halogen-substituted benzoxazinones as key intermediates, with the halogen identity being a defined variable (R1a) in the general synthetic scheme [1]. The fluoro substituent is well-established in medicinal chemistry to confer distinct electronic properties (Hammett σm = 0.34 for F vs. σm = 0.37 for Cl and σm = 0.39 for Br) and metabolic stability advantages over chloro and bromo congeners [2].

BTK inhibitor synthesis Ibrutinib intermediates Halogen substitution effects

Ethynyl Group as a Covalent Warhead: Class-Level Reactivity of Alkynyl Benzoxazinones Toward Cysteine Residues

A 2020 study by McAulay et al. (AstraZeneca/University of Cambridge) demonstrated that alkynyl benzoxazine and dihydroquinazoline moieties can serve as cysteine-targeting covalent warheads, enabling site-selective protein modification and incorporation into kinase drug scaffolds [1]. The study showed that alkynyl benzoxazines undergo covalent reaction with cysteine residues, with the benzoxazinone core serving as an electrophilic trap. While the study did not directly test 4-ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one, the core alkynyl benzoxazinone pharmacophore is directly relevant. The tosyl group on the target compound serves as a protecting group that, upon deprotection, would unmask the N1 position for further functionalization or reveal the free benzoxazinone capable of covalent cysteine engagement [2]. In contrast, non-alkynyl benzoxazinones (e.g., 4-methyl or 4-unsubstituted analogs) lack this covalent warhead capability entirely [1].

Covalent inhibitor design Cysteine targeting Alkynyl warhead reactivity

N1-Tosyl Protection: Synthetic Utility Advantage Over Unprotected Benzoxazinone Intermediates

The N1-tosyl group in 4-ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one provides a critical protecting function that prevents unwanted N-H reactivity during downstream transformations. Literature on related N-tosyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones demonstrates that the tosyl group enables thermal carbon dioxide extrusion to generate aza-ortho-xylylenes for Diels-Alder reactions, a reactivity manifold not accessible with N-unsubstituted or N-alkyl analogs [1]. The tosyl group also enhances the compound's stability during storage; the Fluorochem datasheet indicates storage at ambient temperature with a purity specification of 98%, whereas the corresponding 6-chloro analog requires storage at 2-8°C under nitrogen, suggesting that the 6-fluoro substitution may confer improved ambient stability compared to the 6-chloro variant .

Protecting group strategy N-Sulfonyl benzoxazinone stability Synthetic intermediate handling

Fluorine Substitution Effect on α-Chymotrypsin Inhibitory Activity: Class-Level SAR Implications

Structure-activity relationship studies on benzoxazinone derivatives as α-chymotrypsin inhibitors have demonstrated that the presence and position of halogen substituents on the benzene ring significantly modulate inhibitory potency. Specifically, the fluoro group at the phenyl substituent was reported to increase inhibitory potential compared to unsubstituted analogs, followed by chloro and bromo substituents [1]. In a series of 18 benzoxazinone derivatives, IC50 values ranged from 6.5 to 341.1 μM, with preliminary SAR indicating that the fluoro substituent enhanced activity, while additional substituents generally reduced inhibitory potential [2]. Although these studies were conducted on simpler benzoxazinone scaffolds (not the 4-ethynyl-1-tosyl series), the favorable effect of fluorine on enzyme inhibition provides a class-level rationale for selecting the 6-fluoro variant over the 6-unsubstituted or 6-alkyl analogs in enzyme inhibition screening programs.

Serine protease inhibition Fluorine SAR Benzoxazinone enzyme inhibition

Best Research and Industrial Application Scenarios for 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one


Late-Stage Diversification in BTK Inhibitor Process Chemistry

As a protected intermediate bearing a 4-ethynyl handle, this compound is ideally suited for Sonogashira or other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the C4 position, a key step in constructing BTK inhibitor scaffolds such as ibrutinib analogs [1]. The 6-fluoro substituent provides a distinct electronic environment compared to 6-chloro or 6-bromo variants, which may be exploited to tune coupling reaction rates and regioselectivity .

Covalent Probe Development for Chemical Biology

The alkynyl benzoxazinone core has been validated as a cysteine-targeting covalent warhead class [2]. Researchers developing activity-based protein profiling (ABPP) probes or covalent kinase inhibitors can use this compound as a starting scaffold. Upon N1-tosyl deprotection, the free benzoxazinone is expected to engage cysteine residues, enabling the design of selective irreversible inhibitors or chemical biology tools targeting kinases with a reactive cysteine in the active site.

Serine Protease Inhibitor Screening Libraries

Based on class-level SAR demonstrating enhanced α-chymotrypsin inhibition by fluoro-substituted benzoxazinones [3], this compound is a rational inclusion in focused screening libraries targeting serine proteases. Its well-defined purity (98%) and ambient storage stability make it suitable for high-throughput screening workflows without the logistical burden of cold-chain handling that is required for the 6-chloro analog .

Comparative Physicochemical Profiling of Halogenated Benzoxazinone Intermediates

For medicinal chemistry teams optimizing lead series, this compound serves as the 6-fluoro reference point in a halogen-scanning strategy that includes the 6-chloro (CAS 2093115-05-8) and 6-bromo (CAS 1958012-11-7) congeners . Systematic comparison of logP, metabolic stability, and target engagement across the halogen series can guide the selection of the optimal substituent for the final drug candidate.

Quote Request

Request a Quote for 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.